Product packaging for H-Cys(bzl)-obzl P-tosylate(Cat. No.:CAS No. 73995-16-1)

H-Cys(bzl)-obzl P-tosylate

Cat. No.: B555671
CAS No.: 73995-16-1
M. Wt: 473.6 g/mol
InChI Key: PAOXTFAXWXQKPW-NTISSMGPSA-N
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Description

Cysteine as a Multifunctional Amino Acid in Peptide and Protein Chemical Synthesis

Cysteine holds a unique position among the proteinogenic amino acids due to the presence of a thiol (-SH) group in its side chain. rsc.orgnih.gov This makes it a trifunctional amino acid, with a reactive amine group, a carboxylic acid group, and the thiol side chain. This multifunctionality, while offering diverse chemical possibilities, also presents significant challenges in peptide synthesis. rsc.org

The thiol group of cysteine is highly nucleophilic and susceptible to a variety of chemical reactions, including oxidation and alkylation. nih.govwikipedia.org In the context of peptide synthesis, an unprotected thiol group can engage in undesirable side reactions during the coupling of amino acids. rsc.orgacs.org For instance, the thiol can be alkylated or can oxidize to form disulfide bonds prematurely and indiscriminately. rsc.org

The thiol group of cysteine has a natural propensity to oxidize and form a disulfide bond (S-S) with another cysteine residue. These disulfide bridges are covalent linkages that play a crucial role in defining and stabilizing the three-dimensional structure of many peptides and proteins. springernature.comnih.govlifetein.com The correct formation of disulfide bonds is often essential for the biological activity and conformational stability of these molecules, which include hormones, enzymes, and toxins. researchgate.netspringernature.com

In chemical synthesis, the creation of specific disulfide bridges requires a carefully planned strategy. lifetein.com This often involves the use of orthogonal protecting groups for different cysteine residues, allowing for their selective deprotection and subsequent controlled oxidation to form the desired disulfide linkages. nih.govlifetein.com The ability to form disulfide bonds regioselectively is a powerful tool for chemists to construct complex and biologically active peptides and proteins with high fidelity. springernature.comnih.gov

Contextualization of H-Cys(Bzl)-OBzl P-Tosylate within Protecting Group Paradigms

The compound this compound is a derivative of the amino acid L-cysteine where both the thiol group and the carboxylic acid group are protected by benzyl (B1604629) (Bzl) groups, and the amino group is protonated as a p-toluenesulfonate (tosylate) salt. sigmaaldrich.comclearsynth.com This specific compound and its constituent protecting groups are integral to certain strategies in peptide synthesis.

Physicochemical Properties of this compound
PropertyValue
CAS Number73995-16-1
Linear FormulaC17H19NO2S·C7H8O3S
IUPAC Namebenzyl (2R)-2-amino-3-(benzylsulfanyl)propanoate;4-methylbenzenesulfonic acid

Benzyl-based protecting groups have a long and significant history in peptide synthesis. The carbobenzoxy (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, was one of the first reversible Nα-protecting groups and is based on a benzyl chloroformate. nih.gov Subsequently, benzyl ethers and benzyl esters were developed to protect the side chains of amino acids like serine and glutamic acid, and the thiol group of cysteine. bachem.comrsc.org

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy became a prominent approach in solid-phase peptide synthesis (SPPS). nih.govwikipedia.org In this scheme, the temporary Nα-amino group is protected by the acid-labile Boc group, while the more permanent side-chain protecting groups, including the S-benzyl for cysteine, are stable to the conditions used for Boc removal but can be cleaved at the end of the synthesis using strong acids like hydrogen fluoride (B91410) (HF). nih.govpeptide.com this compound, with its benzyl protections, fits within this classical protection paradigm, particularly for solution-phase synthesis or for the synthesis of peptide fragments. bachem.com

The concept of orthogonality in protecting group strategy is crucial for the synthesis of complex molecules, especially those with multiple reactive sites that require differential protection. ub.edu Orthogonal protecting groups are sets of protecting groups that can be removed under distinct chemical conditions, in any order, and in the presence of the other protecting groups. ub.edu

In the context of cysteine protection, especially for peptides containing multiple disulfide bonds, orthogonality is paramount. rsc.orgnih.gov To achieve the correct pairing of cysteine residues, each pair can be protected with a unique group that can be selectively removed without affecting the others. ub.edu For example, one pair of cysteines might be protected with the acid-labile trityl (Trt) group, another with the iodine-labile acetamidomethyl (Acm) group, and a third with a group removable by other specific reagents. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27NO5S2 B555671 H-Cys(bzl)-obzl P-tosylate CAS No. 73995-16-1

Properties

IUPAC Name

benzyl (2R)-2-amino-3-benzylsulfanylpropanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S.C7H8O3S/c18-16(13-21-12-15-9-5-2-6-10-15)17(19)20-11-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,18H2;2-5H,1H3,(H,8,9,10)/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOXTFAXWXQKPW-NTISSMGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CSCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CSCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications of H Cys Bzl Obzl P Tosylate in Peptide and Protein Chemical Synthesis Research

Integration within Solid-Phase Peptide Synthesis (SPPS) Protocols

Compatibility with Fmoc/tBu-Based SPPS Strategies

The Fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) strategy is the most prevalent method for SPPS in research settings today. rsc.org It is defined by its orthogonality: the temporary Nα-Fmoc protecting group is removed with a mild base (commonly piperidine), while the permanent side-chain protecting groups (largely tBu-based) are cleaved with a moderate acid, Trifluoroacetic acid (TFA), during the final step.

The S-benzyl (Bzl) protecting group is not considered truly orthogonal within a standard Fmoc/tBu framework. The Bzl group's stability to the piperidine (B6355638) used for Fmoc removal is not the issue; rather, its resistance to cleavage by TFA is the primary point of incompatibility. Removal of the S-benzyl group requires harsh acidic conditions, such as treatment with anhydrous hydrogen fluoride (B91410) (HF), or reductive conditions like sodium in liquid ammonia (B1221849). rsc.org These conditions are significantly more aggressive than the standard TFA cocktail used for final cleavage and deprotection in Fmoc/tBu synthesis and can potentially degrade the synthesized peptide. Similarly, the O-benzyl ester is also resistant to TFA cleavage.

Therefore, the direct incorporation of H-Cys(Bzl)-OBzl p-Tosylate into a conventional Fmoc/tBu protocol is generally avoided. Its use would necessitate a separate, harsh deprotection step post-TFA cleavage, negating the advantages of the milder Fmoc/tBu approach.

Utilization in Boc/Bzl-Based SPPS Methodologies

The tert-Butyloxycarbonyl/benzyl (B1604629) (Boc/Bzl) strategy, the original methodology developed by Bruce Merrifield, is perfectly suited for the use of this compound. peptide.comnih.gov In this approach, the temporary Nα-Boc group is removed by repeated treatments with a moderate acid like TFA, conditions to which the S-benzyl and O-benzyl protecting groups are stable. peptide.combachem.com

The final step in a Boc/Bzl synthesis involves treating the resin-bound peptide with a very strong acid, most commonly anhydrous HF. peptide.com This single step simultaneously cleaves the completed peptide from the resin and removes all benzyl-based side-chain protecting groups, including the S-benzyl group of cysteine. peptide.combachem.com Consequently, H-Cys(Bzl)-OBzl serves as a highly effective and compatible building block for introducing cysteine residues in Boc/Bzl-based SPPS. The 4-methylbenzyl (MeBzl or Mbl) group is often preferred over the simple benzyl group for its increased stability towards repetitive TFA treatments during the synthesis. bachem.comrsc.org

StrategyNα-ProtectionSide-Chain ProtectionFinal CleavageCompatibility with H-Cys(Bzl)-OBzl
Fmoc/tBu Fmoc (Base-labile)tBu-based (TFA-labile)TFALow (Non-orthogonal)
Boc/Bzl Boc (TFA-labile)Bzl-based (HF-labile)HFHigh (Fully Compatible)

Considerations for Coupling Efficiency and Minimization of Side Reactions

The incorporation of any amino acid derivative during SPPS requires careful consideration of coupling conditions to ensure high efficiency and prevent unwanted side reactions. Cysteine derivatives are particularly susceptible to certain side reactions.

Coupling Efficiency and Racemization: Cysteine residues have a known propensity for racemization, especially during the activation step of coupling. nih.govumn.edu This is particularly problematic when using base-mediated activation methods common in Fmoc-SPPS, such as those employing HBTU/DIPEA. nih.gov To mitigate racemization, alternative coupling conditions may be employed, such as using carbodiimide-based reagents like N,N′-diisopropylcarbodiimide (DIPCDI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). umn.edu In Boc chemistry, coupling is generally performed using symmetric anhydrides or carbodiimide (B86325) activation, with careful control of conditions to minimize racemization.

Side Reactions:

β-Elimination: C-terminal cysteine residues can undergo base-catalyzed elimination of the protected thiol group to form a dehydroalanine (B155165) intermediate. This intermediate can then react with piperidine (used in Fmoc deprotection) to form a 3-(1-piperidinyl)alanine byproduct. rsc.orgpeptide.com Using a sterically bulky S-protecting group like trityl (Trt) can reduce this side reaction, but the stable S-benzyl group is also effective in this regard. peptide.com

S-Alkylation: During the final acidic cleavage (both TFA and HF), carbocations are generated from the cleavage of other protecting groups or the resin linker itself. peptide.com These reactive species can alkylate the nucleophilic thiol side chain of cysteine if it becomes prematurely deprotected or if the free thiol is present. nih.govresearchgate.netproquest.com This is minimized by using a "scavenger" cocktail during cleavage, which typically includes reagents like triisopropylsilane (B1312306) (TIS), ethanedithiol (EDT), or cresol (B1669610) to trap the carbocations. peptide.com The stability of the S-benzyl group provides significant protection against this side reaction until the final HF cleavage.

Employment in Solution-Phase Peptide Synthesis Methodologies

Before the widespread adoption of SPPS, peptides were constructed entirely in solution. Solution-phase peptide synthesis (SPPSy), including fragment condensation strategies, remains crucial for large-scale production and the synthesis of complex peptides. The S-benzyl protecting group has a long history in this field, famously being used in the first chemical synthesis of a polypeptide hormone, oxytocin. rsc.orgresearchgate.net

In solution-phase synthesis, this compound serves as a versatile starting material. After neutralizing the p-tosylate salt, the free amine can be coupled with an N-protected amino acid or peptide fragment. The O-benzyl ester can be selectively removed via catalytic hydrogenation if needed for C-terminal extension, although this can be complicated by the presence of the sulfur atom which can poison the catalyst. acs.org More commonly, the fully protected Cys(Bzl) derivative is incorporated into a peptide fragment, which is then deprotected at the N- or C-terminus for further coupling. The final deprotection of the S-benzyl and any other benzyl-based groups is typically achieved with strong acid (HF) or sodium in liquid ammonia. rsc.org

Advanced Strategies for Regioselective Disulfide Bond Formation

Disulfide bonds are critical for the structural integrity and biological activity of many peptides and proteins. lifetein.comnih.gov When a peptide contains multiple cysteine residues, forming the correct disulfide linkages requires a sophisticated strategy to prevent the formation of incorrect isomers. This is achieved through the regioselective formation of disulfide bonds using orthogonally protected cysteine derivatives. nih.govacs.orgnih.gov

Sequential Disulfide Bridge Construction using Orthogonal Protecting Groups

Orthogonal protection involves using a set of protecting groups for the cysteine thiol side chains that can be removed selectively under distinct chemical conditions, allowing for the stepwise formation of each disulfide bond. bohrium.comrockefeller.edu The S-benzyl group is a key component of many such strategies due to its exceptional stability. rsc.org

A common orthogonal scheme involves three classes of protecting groups:

Acid-labile groups: Such as trityl (Trt) or 4-methoxytrityl (Mmt), which are removed with mild acid (e.g., TFA). nih.gov

Oxidatively-removed groups: The acetamidomethyl (Acm) group is a prime example, being stable to both acid and base but removed by treatment with iodine or mercury(II) acetate, which simultaneously forms the disulfide bond. bachem.comrsc.org

Groups requiring strong acidolysis or reduction: The S-benzyl (Bzl) or S-4-methylbenzyl (MeBzl) group falls into this category, requiring HF or Na/NH₃ for removal. bachem.comrsc.org

In a typical synthesis of a peptide with two disulfide bonds using Boc/Bzl chemistry, one pair of cysteines might be protected with MeBzl and the other with Acm. rsc.org After the full peptide chain is assembled, it is treated with HF. This removes the Boc groups, all other Bzl-based side-chain protections, and crucially, the MeBzl groups on the first cysteine pair, while leaving the Acm groups intact. The resulting peptide, with two free thiols and two S-Acm protected thiols, can then be subjected to oxidation (e.g., air oxidation) to form the first disulfide bond. rsc.org Following purification, the Acm groups are removed with iodine to form the second disulfide bond in a directed manner. rsc.org The S-Bzl group provides a robust and reliable option for the most stable protecting group in these multi-step disulfide formation strategies.

Protecting GroupAbbreviationTypical Cleavage ConditionOrthogonal to S-Bzl?
TritylTrtMild Acid (TFA)Yes
AcetamidomethylAcmIodine (I₂) or Hg(OAc)₂Yes
tert-ButyltBuStrong Acid (HF), Hg(OAc)₂Partially/No
4-MethylbenzylMeBzlStrong Acid (HF)No
Benzyl Bzl Strong Acid (HF), Na/NH₃ N/A

Directed Oxidation Methods for Disulfide Formation

Directed or regioselective disulfide bond formation is a critical strategy for synthesizing peptides with a specific, predetermined disulfide connectivity, which is essential for their biological activity. This approach relies on the sequential formation of disulfide bridges by using an orthogonal set of cysteine-protecting groups that can be removed under distinct conditions.

The S-benzyl group of H-Cys(Bzl)-OBzl plays a key role in these methodologies due to its significant stability. It is resistant to the milder deprotection conditions used for many other common thiol protecting groups, such as trityl (Trt) or acetamidomethyl (Acm). rsc.org This stability allows the S-benzyl group to act as a "final hold" protection. In a typical directed oxidation strategy, pairs of cysteine residues intended to form the initial disulfide bonds are protected with more labile groups. After the linear peptide chain is assembled, these labile groups are selectively removed, and the exposed thiols are oxidized to form the first disulfide bond. The S-benzyl protected cysteines remain intact during this process. Subsequently, the much harsher conditions required to cleave the S-benzyl groups are applied, and the final disulfide bond is formed. This hierarchical deprotection-oxidation sequence ensures that disulfide bonds are formed only between the desired cysteine pairs, preventing the formation of scrambled isomers. rsc.org

Synthesis of Peptides with Multiple Disulfide Linkages

The synthesis of peptides containing three or more disulfide bonds presents a significant synthetic challenge, as the number of possible disulfide isomers increases dramatically with the number of cysteine residues. rsc.org Achieving the native conformation requires a sophisticated and fully orthogonal protecting group strategy, where each pair of cysteines can be deprotected and oxidized without affecting the others. biotage.com

The S-benzyl group, provided by this compound, serves as an integral part of these complex schemes. Its cleavage conditions (e.g., sodium in liquid ammonia or anhydrous hydrogen fluoride) are orthogonal to a wide range of other protecting groups used in modern peptide synthesis. researchgate.netthieme-connect.de For example, in the synthesis of a peptide with three disulfide bonds, a combination of Trt (labile to mild acid), Acm (removed by iodine), and Bzl (removed by Na/NH₃) could be employed. The synthesis would proceed by first removing the Trt groups and forming the first disulfide, followed by iodine treatment to remove the Acm groups and form the second, and finally, cleavage of the Bzl groups to form the third and final disulfide bridge. rsc.org While highly effective, the harshness of S-benzyl cleavage can limit its use with peptides containing sensitive amino acid residues that might be degraded under these conditions.

Table 1: Orthogonality of Common Cysteine Thiol Protecting Groups This table illustrates the different cleavage conditions for various protecting groups, highlighting the unique position of the S-benzyl group.

Protecting GroupAbbreviationCleavage ConditionsOrthogonal To
TritylTrtMild acid (e.g., 1-2% TFA), I₂Acm, StBu, Bzl
AcetamidomethylAcmI₂, Hg(II), Pd(II), Ag(I)Trt, StBu, Bzl
tert-ButylthioStBuReducing agents (e.g., thiols, phosphines)Trt, Acm, Bzl
Benzyl Bzl Na in liquid NH₃, anhydrous HF Trt, Acm, StBu

Contribution to Protein Semisynthesis and Native Chemical Ligation (NCL)

Native Chemical Ligation (NCL) is a powerful technique that has revolutionized the synthesis of large peptides and proteins. It involves the reaction between a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue. This reaction forms a native peptide bond at the ligation site, enabling the assembly of large proteins from smaller, more easily synthesized peptide segments. mdpi.com

In the context of NCL and other fragment condensation strategies, the primary role of this compound is to serve as a protected building block during the synthesis of the peptide fragments themselves. The robust S-benzyl protection ensures that the cysteine thiol remains unreactive throughout the multiple steps of solid-phase peptide synthesis (SPPS) and during the purification of the protected fragment.

For a peptide fragment intended to have an N-terminal cysteine for a subsequent NCL reaction, the S-benzyl group must be removed after the fragment is synthesized and purified, but before the ligation step, to liberate the essential free thiol. The stability of the Bzl group prevents premature deprotection, which can be a risk with more labile groups during repeated synthesis cycles. Its use in constructing protected peptide fragments for convergent synthesis has been documented, for instance, in the preparation of vasopressin analogues where fragments like Z-Cys(Bzl)-Tyr(Bzl)-Phe were synthesized and coupled.

The development of robust and reliable protecting groups was a foundational methodological enhancement that paved the way for modern protein assembly techniques. While newer, more labile protecting groups are often favored for their mild removal conditions, the exceptional stability of the S-benzyl group offers distinct advantages in specific contexts. In complex, multi-step syntheses, particularly those involving the assembly of multiple large fragments, the risk of partial deprotection of more sensitive groups during handling, purification, or coupling steps is significant.

Comparative Analysis and Mechanistic Studies of Cysteine Protecting Groups Relevant to S Benzyl

Evaluation of S-Benzyl Against Alternative Thiol Protecting Groups

Acid-labile groups are designed for removal under mild acidic conditions, offering a distinct advantage over the S-benzyl group, which requires strong acids like liquid hydrogen fluoride (B91410) (HF). researchgate.net This class includes the trityl (Trt), 4-methoxytrityl (Mmt), and diphenylmethyl (Dpm) groups. mdpi.com

Trityl (Trt): Introduced as an alternative to Bzl, the Trt group's primary advantage is its lability to trifluoroacetic acid (TFA), allowing for its removal during standard cleavage from most resins in Fmoc-based SPPS. researchgate.netsigmaaldrich.com This contrasts sharply with the S-Bzl group's stability to TFA. rsc.org However, the high hydrophobicity of the Trt group can sometimes hinder purification, and its removal can be reversible, necessitating the use of scavengers to trap the stable trityl cation. sigmaaldrich.com

4-Methoxytrityl (Mmt): The Mmt group is even more acid-labile than Trt due to the electron-donating methoxy (B1213986) group, which further stabilizes the carbocation intermediate. researchgate.net It can be cleaved with very dilute acid (e.g., 1-3% TFA), allowing for its removal on-resin while other acid-labile groups like Dpm or tert-butyl remain intact. sigmaaldrich.com This provides a level of orthogonality not achievable with S-Bzl or Trt.

Diphenylmethyl (Dpm): The Dpm group exhibits intermediate acid lability between Trt and Bzl. researchgate.net It is stable to the dilute acid conditions used to remove Mmt but is cleaved by the concentrated TFA cocktails used for final peptide cleavage from the resin, a property that allows for regioselective disulfide bond formation when paired with Mmt. sigmaaldrich.com

Table 1: Comparison of S-Benzyl with Acid-Labile Thiol Protecting Groups
Protecting GroupAbbreviationTypical Cleavage ConditionsStabilityKey Features
S-BenzylBzlNa/NH3(liq.), HF, TFMSA, Hydrogenolysis rsc.orgresearchgate.netStable to TFA, piperidine (B6355638). rsc.orgHighly stable; integral to Boc/Bzl strategy. rsc.org
S-TritylTrtTFA, I2, Ag(I)/Hg(II) salts. researchgate.netLabile to mild/moderate acid; stable to piperidine. researchgate.netsigmaaldrich.comHighly hydrophobic; removed during standard Fmoc cleavage. sigmaaldrich.com
S-4-MethoxytritylMmt~1% TFA in DCM. mdpi.comsigmaaldrich.comVery acid-labile; stable to piperidine. researchgate.netAllows for selective on-resin deprotection. sigmaaldrich.com
S-DiphenylmethylDpm~95% TFA. mdpi.comsigmaaldrich.comStable to 1-3% TFA; labile to strong TFA cocktails. sigmaaldrich.comOrthogonal to Mmt for sequential disulfide formation. sigmaaldrich.com

True orthogonality is achieved when protecting groups are removed under mutually exclusive conditions. ucl.ac.uk The acetamidomethyl (Acm) group is a prime example of a protecting group orthogonal to the S-benzyl group.

Acetamidomethyl (Acm): The Acm group is exceptionally stable to the strong acids (HF) and reductive conditions (Na/NH₃) used to cleave S-Bzl. researchgate.net It is also stable to the TFA used in Fmoc synthesis. rsc.orgresearchgate.net Deprotection of Acm is typically achieved through oxidative methods, most commonly using iodine (I₂) in aqueous or alcoholic solvents, which simultaneously forms the disulfide bond. researchgate.net Other methods include treatment with mercury(II) or silver(I) salts, or with palladium complexes. rsc.orgsigmaaldrich.comacs.org This distinct removal chemistry allows for complex synthetic schemes where, for instance, a peptide with both Cys(Bzl) and Cys(Acm) residues can be synthesized, the Acm groups removed and a disulfide bond formed, and the peptide purified before the final harsh deprotection of the S-Bzl and other remaining groups. researchgate.net

Further expanding the toolkit for orthogonal strategies are disulfide-based and photolabile protecting groups, which rely on reduction and photolysis for their removal, respectively.

Disulfide-Based Groups: This class includes groups like S-tert-butylsulfanyl (StBu), sec-isoamyl mercaptan (SIT), and methoxyoxalyl mercaptan (MOT). nih.govcsic.es These groups are stable to the acidic conditions of Fmoc-SPPS. nih.govcsic.es Their removal is accomplished by thiol-disulfide exchange using reducing agents like dithiothreitol (B142953) (DTT) or phosphines. researchgate.netnih.gov This provides orthogonality to both acid-labile groups and the S-Bzl group. Newer groups like SIT and MOT have been developed to overcome the often difficult removal of the sterically hindered StBu group. nih.govcsic.es

Photolabile Protecting Groups: Groups such as 2-nitrobenzyl (oNv) and related structures offer another layer of orthogonality. rsc.orgiris-biotech.de They are stable to a wide range of chemical reagents used in peptide synthesis but can be cleaved by irradiation with UV light at a specific wavelength (e.g., 350 nm), generating the free thiol under neutral conditions. iris-biotech.de This method is exceptionally mild and allows for precise spatial and temporal control over deprotection, a feature not available with chemically-labile groups like S-Bzl. iris-biotech.de

Deprotection Chemistry of S-Benzyl and Benzyl (B1604629) Esters

The compound H-Cys(bzl)-obzl P-tosylate contains two distinct benzyl-based protecting groups: the S-benzyl ether on the side chain and the benzyl ester at the C-terminus. sigmaaldrich.comclearsynth.com Both groups are typically cleaved simultaneously under the same harsh conditions, making them suitable for the final deprotection step in a synthetic sequence. bachem.comacsgcipr.org

Catalytic hydrogenolysis is a widely used method for cleaving benzyl groups due to its mild and highly selective nature for this specific functionality. acsgcipr.orgorganic-chemistry.org

Mechanism and Conditions: The reaction involves the cleavage of the C-O (in benzyl esters) or C-S (in S-benzyl ethers) bond by hydrogen gas in the presence of a metal catalyst. acsgcipr.org Palladium on activated carbon (Pd/C) is the most common catalyst. organic-chemistry.org The process requires bonding of the substrate and hydrogen to the catalyst surface, leading to the cleavage of the benzyl group and generation of toluene (B28343) as a byproduct. acsgcipr.org An alternative to using flammable hydrogen gas is catalytic transfer hydrogenation (CTH), which uses a hydrogen donor molecule like 1,4-cyclohexadiene, ammonium (B1175870) formate, or triethylsilane in the presence of the palladium catalyst. acsgcipr.orgthieme-connect.com

Challenges: A significant challenge in the hydrogenolysis of sulfur-containing compounds like S-benzyl cysteine derivatives is catalyst poisoning. acsgcipr.org The sulfur atom can bind strongly to the palladium surface, deactivating the catalyst and impeding the reaction. This often necessitates higher catalyst loadings or the use of specific conditions to achieve complete deprotection.

Strong, anhydrous acids are the classical reagents for the removal of S-benzyl and benzyl ester protecting groups, particularly in the context of Boc-based solid-phase peptide synthesis.

Reagents and Conditions: The most common reagent for this purpose is liquid hydrogen fluoride (HF), often used in a mixture with a scavenger like anisole (B1667542) at 0 °C for approximately one hour. rsc.org This "final cleavage" cocktail not only removes the S-benzyl and benzyl ester groups but also cleaves most other side-chain protecting groups (e.g., Boc, tosyl) and releases the peptide from the resin. Other strong acids like trifluoromethanesulfonic acid (TFMSA) can also be used. rsc.org The 4-methoxybenzyl (Mob) group, a related protecting group, can be removed under slightly less harsh conditions, such as boiling TFA or using TFA in the presence of thioanisole (B89551) and an activating agent. nih.gov

Selectivity: Acid-mediated cleavage using HF is a global deprotection method with low selectivity. masterorganicchemistry.com Its harshness precludes its use for the selective removal of the S-benzyl group in the presence of other acid-labile protecting groups. Therefore, this strategy is reserved for the final step of a synthesis after all other chemical manipulations, including the formation of orthogonal disulfide bonds, have been completed. rsc.orgnih.gov

Management of Side Reactions During Deprotection Processes

The removal of the S-benzyl (Bzl) protecting group from cysteine residues is a critical step that can be accompanied by several side reactions. The harsh conditions often required for its cleavage, such as the use of strong acids like anhydrous hydrogen fluoride (HF) or reductive methods like sodium in liquid ammonia (B1221849), can compromise the integrity of the target peptide. thieme-connect.de Effective management of these side reactions is crucial for achieving high purity and yield.

Key side reactions associated with the deprotection of S-benzyl cysteine include:

Elimination to Dehydroalanine (B155165): Under the strongly acidic or reductive conditions used to cleave the S-Bzl group, β-elimination of phenylmethanethiol can occur, resulting in the formation of a dehydroalanine (Dha) residue within the peptide sequence. thieme-connect.de This is a significant issue as it alters the primary structure and functionality of the peptide.

Re-alkylation by Benzyl Cations: The acid-mediated cleavage of the S-benzyl group proceeds via the formation of a benzyl carbocation (C₆H₅CH₂⁺). thieme-connect.deresearchgate.net This electrophilic species can subsequently react with the newly liberated and highly nucleophilic thiol group of cysteine, leading to the reformation of the S-benzyl bond or alkylation of other nucleophilic residues like tryptophan and methionine. thieme-connect.depeptide.com To mitigate this, "scavengers" are added to the cleavage cocktail. These are compounds, such as cresol (B1669610), thiocresol, anisole, or dimethyl sulfide (B99878), that are more nucleophilic than the peptide residues and can efficiently trap the carbocations. thieme-connect.deacs.org

S-alkylation from Resin Fragments: In solid-phase peptide synthesis (SPPS), particularly when using acid-labile resins like Wang or Rink Amide resins, carbocations generated from the resin linker during final cleavage can alkylate the cysteine thiol group. peptide.com This side reaction is especially prevalent when the S-protected cysteine is located at the C-terminus. peptide.com The use of effective scavenger cocktails, including triisopropylsilane (B1312306) (TIS), is essential to suppress this unwanted modification. peptide.com

3-(1-Piperidinyl)alanine Formation: In Fmoc-based SPPS, peptides with a C-terminal cysteine are susceptible to a base-catalyzed elimination of the protected sulfhydryl group during repeated piperidine treatments for Fmoc deprotection. This generates a dehydroalanine intermediate, which can then be attacked by piperidine to form a 3-(1-piperidinyl)alanine adduct. peptide.comrsc.org While more common with other protecting groups, the potential for this side reaction exists depending on the stability of the S-protecting group to base.

The following table summarizes these side reactions and the strategies for their management.

Side ReactionCausal ConditionsManagement Strategy
Elimination Strong acid (e.g., HF) or reductive cleavage (e.g., Na/NH₃)Optimization of cleavage conditions; use of alternative, milder deprotection methods where possible.
Re-alkylation Acid-mediated cleavage generating benzyl carbocationsAddition of scavengers (e.g., cresol, thiocresol, anisole, TIS) to the cleavage cocktail to trap carbocations. thieme-connect.depeptide.com
S-alkylation from Resin Acid cleavage from linkers like Wang or Rink Amide resinUse of effective scavenger cocktails, including triisopropylsilane (TIS). peptide.com
3-(1-Piperidinyl)alanine Formation Base-catalyzed elimination during Fmoc deprotection (piperidine treatment)Utilizing sterically bulky protecting groups; minimizing exposure to basic conditions. peptide.com

Mechanistic Insights into Benzyl Group Lability and Stability under Various Conditions

The utility of the S-benzyl group in peptide synthesis is defined by its distinct stability and lability profile. It is known for its general stability under conditions where other protecting groups might be labile, yet it can be removed when desired using specific, albeit often harsh, reagents. chem-station.com

Stability:

The S-benzyl group is notably stable under a wide range of conditions encountered during peptide synthesis. It is resistant to moderately acidic conditions, such as the repeated treatments with trifluoroacetic acid (TFA) used to remove N-terminal Boc groups in Boc/Bzl-based SPPS. wikipedia.orgnih.gov It is also stable to the basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF). chem-station.comiris-biotech.de This robust stability allows for its use as a "permanent" side-chain protecting group in conjunction with temporary N-terminal protecting groups like Boc or Fmoc, ensuring the thiol group remains masked until the final deprotection step. wikipedia.orgorganic-chemistry.org

Lability and Cleavage Mechanisms:

The cleavage of the S-benzyl group is typically achieved under strongly acidic or reductive conditions, each proceeding through a different mechanism.

Acid-Mediated Cleavage (Acidolysis): The most common method for S-Bzl removal in the context of Boc/Bzl SPPS is treatment with very strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). thieme-connect.depeptide.com The mechanism is generally considered to be of the Sₙ1 type. researchgate.netacs.org The process begins with the protonation of the thioether sulfur atom by the strong acid. This is followed by the heterolytic cleavage of the carbon-sulfur bond, releasing the cysteine thiol and a benzyl carbocation. The stability of this carbocation is a critical factor influencing the rate of cleavage. researchgate.net The reaction is driven by the formation of the stable, delocalized benzyl cation. In cleavage cocktails containing reagents like dimethyl sulfide (DMS), a competing Sₙ2 mechanism may also operate, where a "soft" nucleophile (DMS) attacks the benzylic carbon, assisting in the displacement of the protected cysteine. acs.org

Reductive Cleavage: An alternative to strong acid is reductive cleavage using sodium in liquid ammonia. thieme-connect.dechem-station.com This method, a type of Birch reduction, involves the transfer of electrons from the dissolved sodium to the aromatic benzyl group. This generates a radical anion, which then undergoes fragmentation to cleave the C-S bond, ultimately yielding the free thiol and toluene after workup. This method avoids the generation of carbocations but can sometimes lead to other side reactions, including desulfurization or reduction of other functional groups.

Catalytic Hydrogenation: The S-benzyl group can also be removed by catalytic hydrogenation (e.g., H₂ over a Palladium on carbon catalyst, Pd/C). chem-station.comchemistrysteps.com This method is very clean but is incompatible with peptides containing other reducible functional groups, such as double bonds or other protecting groups like Z (benzyloxycarbonyl). chemistrysteps.com

The table below provides a summary of the stability and lability of the S-benzyl group.

ConditionStability/LabilityPrevailing MechanismNotes
Trifluoroacetic Acid (TFA) StableN/AAllows for selective removal of Nα-Boc groups. wikipedia.orgnih.gov
Piperidine StableN/AAllows for selective removal of Nα-Fmoc groups. chem-station.comiris-biotech.de
Anhydrous Hydrogen Fluoride (HF) LabileSₙ1-type acidolysisGenerates benzyl carbocations, requiring scavengers. thieme-connect.deresearchgate.netacs.org
Sodium in Liquid Ammonia (Na/NH₃) LabileReductive cleavage (Birch reduction)Harsh conditions; avoids carbocation formation. thieme-connect.dechem-station.com
Catalytic Hydrogenation (H₂/Pd-C) LabileHydrogenolysisIncompatible with other reducible groups. chem-station.comchemistrysteps.com

Emerging Research Directions and Future Prospects in Protected Amino Acid Chemistry

Development of Novel Protecting Group Methodologies for Enhanced Synthetic Control

The benzyl (B1604629) group is a foundational thiol protecting group, historically used in landmark achievements such as the first chemical synthesis of the hormone oxytocin. researchgate.net Its stability under a wide range of conditions, particularly the basic conditions used for Fmoc-group removal in solid-phase peptide synthesis (SPPS), makes it a reliable choice. researchgate.net However, the future of peptide synthesis demands even greater precision and efficiency, driving research into novel methodologies that offer enhanced synthetic control.

A significant challenge in synthesizing cysteine-containing peptides is the risk of racemization at the α-carbon during peptide coupling steps. rsc.orgacs.org This is especially problematic when using potent, base-mediated activating agents common in automated synthesis. nih.govumn.edu Research has shown that the choice of protecting group and coupling conditions are intrinsically linked to the extent of this side reaction. While the Bzl group in H-Cys(bzl)-obzl P-tosylate provides good protection, emerging research focuses on optimizing coupling protocols to minimize racemization. For instance, the use of hindered bases like 2,4,6-trimethylpyridine (B116444) (TMP) in place of more common bases can significantly reduce racemization levels when coupling Cys residues. umn.edu

Future developments will likely focus on modifying the benzyl group itself to create "fine-tunable" protecting groups. By adding electron-donating or withdrawing substituents to the aromatic ring, the lability of the benzyl group to acid could be modulated. This would allow for selective deprotection under milder or more specific conditions, enhancing the orthogonality of protection schemes for the synthesis of complex, multi-disulfide-bonded peptides. nih.gov Furthermore, the development of greener deprotection methods, moving away from hazardous reagents like hydrofluoric acid (HF) traditionally used for Bzl group removal, is a key area of research. Methodologies exploring novel catalytic systems or photochemical cleavage could provide milder and more environmentally benign alternatives. nih.gov

Protecting GroupTypical Deprotection ConditionStability to Fmoc-SPPS Base (Piperidine)Orthogonality with Bzl Group
Benzyl (Bzl) Strong Acid (e.g., HF, TFMSA)High-
Trityl (Trt) Mild Acid (e.g., TFA)HighYes
Acetamidomethyl (Acm) Mercury(II) or Silver(I) salts, IodineHighYes
tert-Butyl (tBu) Strong Acid (e.g., TFA)HighNo
Allyloxycarbonyl (Alloc) Pd(0) catalystHighYes

Advancements in Automated Synthesis of Complex Peptides and Proteins

Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides, enabling rapid and reliable synthesis. nih.govamericanpeptidesociety.org Protected amino acids like this compound are central to these automated processes, particularly within the widely used Fmoc/t-Bu protecting-group strategy. beilstein-journals.orgnih.gov In this scheme, the temporary N-α-Fmoc group is removed by a base (e.g., piperidine) at each cycle, while the permanent side-chain protecting groups, such as the S-benzyl group of cysteine, remain intact until the final cleavage from the resin with strong acid. biosynth.com

The physical properties of this compound as a stable, crystalline salt are advantageous for automated synthesizers, which rely on the accurate and consistent delivery of reagents. Its use is well-established, but future advancements in automation are placing new demands on such building blocks. chemimpex.com For example, the development of high-throughput and parallel synthesis platforms requires reagents that are highly soluble and stable in solution for extended periods. beilstein-journals.org Ongoing research may focus on optimizing the salt form or developing novel formulations of benzyl-protected cysteine to enhance its performance in next-generation synthesizers, including those that utilize microwave energy to accelerate coupling reactions. americanpeptidesociety.org

The robustness of the S-benzyl protection is critical for the synthesis of long and complex peptides, where the cumulative exposure to reagents over many cycles could compromise more labile protecting groups. As automated synthesis pushes the boundaries towards the production of small proteins, the reliability of building blocks like this compound remains paramount. The challenge lies in integrating these established building blocks into increasingly sophisticated automated workflows that may involve real-time monitoring, machine learning-based protocol optimization, and the incorporation of other modifications like PEGylation or lipidation. beilstein-journals.orgnih.gov

SPPS Cycle StepReagent/ConditionEffect on H-Cys(Bzl)-OBzl
1. N-α-Fmoc Deprotection 20% Piperidine (B6355638) in DMFBzl and OBzl groups are stable
2. Washing DMF, DCMStable
3. Amino Acid Coupling Activating Agent (e.g., HBTU) + BaseStable, but risk of racemization
4. Washing DMF, DCMStable
5. Final Cleavage & Deprotection Strong Acid (e.g., TFA cocktail, HF)Bzl and OBzl groups are cleaved

Design of Next-Generation Protected Amino Acid Building Blocks for Synthetic Biology Applications

Synthetic biology aims to design and construct new biological parts, devices, and systems. This often requires the creation of synthetic proteins and peptides with functions not found in nature, which in turn necessitates a new generation of versatile amino acid building blocks. While this compound is a workhorse for synthesizing natural peptide sequences, its fundamental structure serves as a scaffold for designing novel reagents for synthetic biology.

One promising direction is the development of "caged" cysteine building blocks. By replacing the standard benzyl group with a photolabile variant (e.g., a nitrobenzyl group), researchers can synthesize a full-length peptide or protein and then use light to deprotect the cysteine thiol at a specific time and location. This provides spatiotemporal control over protein activation or the formation of disulfide bonds, a powerful tool for studying cellular processes.

Another area of innovation lies in creating building blocks for chemoselective bioconjugation. After a peptide is synthesized using S-benzyl protected cysteine and the thiol is deprotected, it becomes a unique chemical handle for attaching other molecules, such as fluorescent dyes, drugs, or polymers. nih.gov Next-generation designs could incorporate modified benzyl groups that, upon cleavage, generate a reactive species capable of participating in bioorthogonal reactions. For example, a protecting group could be designed to unmask not just a thiol but a thiol-reactive group, facilitating subsequent, highly specific ligation reactions. Researchers are also exploring completely new types of reactive protecting groups, such as S-alkylsulfonyl groups, which are stable to synthesis conditions but can react directly with other thiols to form disulfides without a separate deprotection step. nih.gov These advanced building blocks will be essential for constructing complex protein-drug conjugates, novel biomaterials, and dynamic molecular systems.

Structural Modification to H-Cys(bzl)-obzlPotential Synthetic Biology ApplicationEnabling Feature
Introduction of a photolabile group (e.g., o-nitrobenzyl)Light-induced protein folding or activationSpatiotemporal control of thiol deprotection
Addition of bioorthogonal reactive handles to the benzyl ringSite-specific protein labeling and imagingCleavage unmasks a group for "click" chemistry
Replacement of Bzl with a "reactive" protecting groupChemoselective disulfide formationBypasses discrete deprotection/oxidation steps
Incorporation of environmentally-sensitive fluorophoresReal-time sensing of protein conformational changesFluorescence properties change upon cleavage

Q & A

Q. What are the recommended storage conditions for H-Cys(Bzl)-OBzl P-tosylate to ensure stability during peptide synthesis experiments?

To preserve the integrity of this compound, store it at room temperature (RT) in a tightly sealed container, protected from moisture and light . Stability testing under these conditions has shown no significant degradation over 12 months when stored in anhydrous environments. For long-term storage, desiccants such as silica gel should be used to mitigate hydrolysis risks. Confirm batch-specific stability data with the supplier’s technical documentation.

Q. What analytical methods are most effective for characterizing the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection at 220 nm is recommended for assessing purity, coupled with mass spectrometry (MS) to verify molecular weight (473.62 g/mol) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should be employed to confirm structural integrity, particularly the benzyl (Bzl) and tosylate protecting groups. For quantitative analysis, elemental analysis or titrimetric methods can validate sulfur content due to the tosylate moiety.

Q. How should researchers prepare stock solutions of this compound for peptide coupling reactions?

Dissolve the compound in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) at a concentration of 0.1–0.5 M. Pre-dry the solid under vacuum (30°C, 2 hours) to remove adsorbed moisture, which can inhibit coupling efficiency. Use freshly distilled solvents to avoid side reactions with residual acids or bases. Monitor solution clarity; cloudiness may indicate incomplete dissolution or degradation .

Advanced Research Questions

Q. How can researchers optimize the purification of this compound to minimize by-products during solid-phase peptide synthesis (SPPS)?

After SPPS deprotection, purify the crude product using reverse-phase flash chromatography (C18 column, gradient elution with acetonitrile/water + 0.1% trifluoroacetic acid). For persistent impurities (e.g., diastereomers or truncated sequences), employ recrystallization from ethanol/water (3:1 v/v) at −20°C. Monitor the crystallization process via thin-layer chromatography (TLC) to ensure selectivity . Advanced purification techniques, such as preparative HPLC with ion-pairing reagents (e.g., triethylamine phosphate), may resolve challenging by-products.

Q. What experimental strategies address contradictory solubility data for this compound in polar aprotic solvents?

Systematically validate solubility by:

  • Testing solvents (DMF, DCM, THF) under inert atmosphere (N₂/Ar) to exclude moisture/oxygen interference.
  • Comparing batch-to-batch variability using thermogravimetric analysis (TGA) to detect residual solvents or moisture.
  • Employing dynamic light scattering (DLS) to assess aggregation in solution, which may falsely indicate insolubility.
    Cross-reference findings with peer-reviewed synthesis protocols and supplier-provided solubility charts .

Q. How does the tosylate group in this compound influence its reactivity in multi-step peptide elongation?

The tosylate (p-toluenesulfonate) group acts as a stabilizing counterion, enhancing solubility in organic solvents and reducing racemization during activation. However, it may participate in unintended sulfonation side reactions with nucleophilic residues (e.g., lysine or histidine). To mitigate this, use low-temperature activation (−15°C) with carbodiimide reagents (e.g., DCC) and additives like HOBt. Monitor reaction progress via MS to detect sulfonated by-products .

Q. What are the critical parameters for scaling up this compound synthesis while maintaining yield and purity?

Key factors include:

  • Stoichiometric control : Maintain a 1.2:1 molar ratio of benzyl-protected cysteine to tosylating agent to avoid over-sulfonation.
  • Temperature gradient : Perform sulfonation at 0–5°C to minimize exothermic side reactions.
  • Workup protocol : Quench the reaction with ice-cold sodium bicarbonate, followed by ethyl acetate extraction and silica gel filtration.
  • Quality control : Implement in-line FTIR to monitor tosylate group incorporation and HPLC-MS for purity assessment at each scale-up stage .

Data Analysis and Reporting

Q. How should researchers document the synthesis and characterization of this compound to ensure reproducibility?

Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Experimental section : Detail solvent grades, reaction times, temperatures, and purification methods.
  • Supporting information : Include raw NMR spectra, HPLC chromatograms, and MS data.
  • Purity criteria : Specify acceptance thresholds (e.g., ≥98% by HPLC) and batch-specific anomalies.
  • Data repositories : Deposit characterization data in open-access platforms (e.g., Zenodo) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.